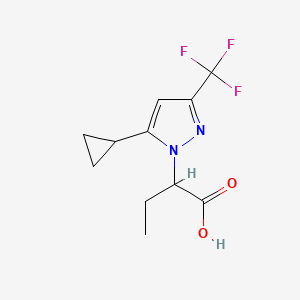

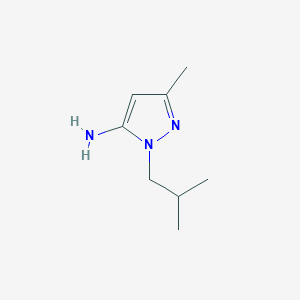

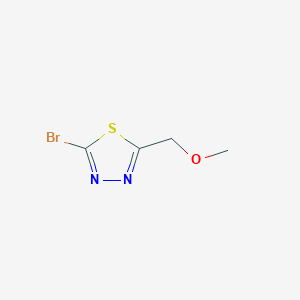

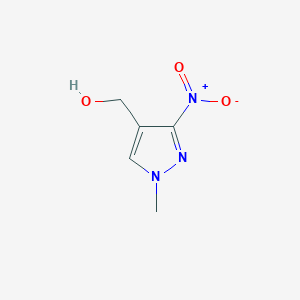

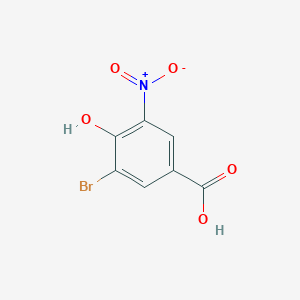

(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds that share some structural similarities. For instance, paper describes the synthesis of a cinnoline-pyrazole compound with potential pharmacological activities. Paper discusses a pyrazole derivative with a selenide group and its crystal structure. Lastly, paper details the synthesis of imidazole derivatives, which are structurally related to pyrazoles. These compounds are of interest due to their potential applications in pharmaceuticals and as synthons in organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves various strategies. The compound in paper was synthesized through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide in ethanol. In paper , the imidazole derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These methods highlight the versatility of heterocyclic chemistry in generating complex structures.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. In paper , the title compound's crystal structure is described, including dihedral angles and bond angles, which contribute to the three-dimensional supramolecular architecture. Such detailed structural analysis is essential for understanding the interactions and potential reactivity of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do offer insights into the reactivity of similar compounds. For example, the imidazole derivatives in paper can be converted into carbonyl compounds via quaternary salts, indicating a masked form of the carbonyl group. This suggests that the pyrazole compound may also undergo transformations that reveal or modify functional groups, affecting its reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some context. The presence of a methanol solvate in paper suggests solubility considerations, and the hydrogen bonding described indicates potential for intermolecular interactions. The synthesis methods in papers and imply that the compounds are stable under certain conditions, which is important for their practical applications.

科学的研究の応用

Thermal Energy Transport System

Methanol's Role in Energy Conservation

Methanol and its derivatives play a crucial role in energy conservation and environmental protection. The two-step liquid-phase methanol synthesis process, involving carbonylation of methanol to methyl formate followed by hydrogenolysis, demonstrates a method to recover wasted or unused discharged heat from industrial sources. This process contributes to the thermal energy demands of residential and commercial areas through chemical reactions, highlighting methanol's potential in thermal energy transport systems (Liu et al., 2002).

Fuel Oxygenated Additive

Methanol/Methyl Tert-butyl Ether (MTBE) Separation

The production of MTBE, a popular fuel additive to improve fuel performance and reduce hazardous emissions, heavily relies on methanol. Research into pervaporation as a method for the separation of the azeotropic methanol/MTBE mixture underscores the importance of methanol in producing cleaner-burning fuels. This highlights the chemical's role in addressing environmental concerns associated with fuel use (Pulyalina et al., 2020).

Synthetic and Medicinal Chemistry

Synthesis of Pyrazole Derivatives

Pyrazoles, including potentially (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol, are significant in the development of compounds with agrochemical and pharmaceutical activities. A review of synthetic strategies and biological activities found in pyrazole derivatives emphasizes their importance in creating novel compounds with potential physical and chemical properties, including antimicrobial and antioxidant activities (Sheetal et al., 2018).

特性

IUPAC Name |

(1-methyl-3-nitropyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCXNPSBOVMFKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

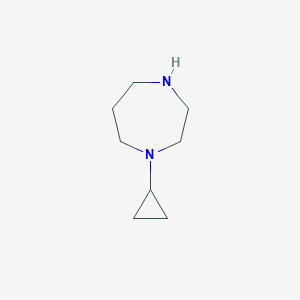

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)